molecular formula C39H69ClO4 B13826477 [1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate

[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate

Cat. No.: B13826477
M. Wt: 637.4 g/mol
InChI Key: FQTJLFSCVMFYLT-LTEAFHAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate is a complex organic compound characterized by its unique structure, which includes multiple unsaturated fatty acid chains and a chlorinated glycerol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate typically involves the esterification of glycerol derivatives with unsaturated fatty acids. The reaction conditions often require the presence of a chlorinating agent to introduce the chlorine atom into the glycerol backbone. Common reagents used in this process include thionyl chloride or phosphorus trichloride, which facilitate the chlorination under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction efficiency and yield. The final product is typically purified through distillation or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The unsaturated fatty acid chains can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to saturate the double bonds in the fatty acid chains.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide, typically used under mild conditions to avoid over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used to achieve selective reduction.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed to facilitate substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated fatty acid esters, and substituted glycerol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate is used as a precursor for synthesizing complex lipids and surfactants. Its unique structure allows for the exploration of novel reaction pathways and the development of new materials with specific properties.

Biology

In biological research, this compound is studied for its potential role in cell membrane dynamics and signaling pathways. Its incorporation into lipid bilayers can influence membrane fluidity and permeability, making it a valuable tool for studying membrane-associated processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including its anti-inflammatory and antimicrobial properties. Its ability to modulate lipid metabolism and cell signaling pathways makes it a candidate for drug development.

Industry

Industrially, this compound is used in the formulation of cosmetics and personal care products, where its emollient and surfactant properties are highly valued. It is also explored for its potential use in biodegradable lubricants and coatings.

Mechanism of Action

The mechanism of action of [1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into cell membranes, altering their fluidity and permeability. It may also inhibit specific enzymes, such as phospholipases, thereby modulating inflammatory responses and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate: This compound is unique due to its specific combination of unsaturated fatty acid chains and a chlorinated glycerol backbone.

    This compound: Similar compounds include other chlorinated glycerol esters with varying fatty acid chain lengths and degrees of unsaturation.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct physicochemical properties and biological activities

Properties

Molecular Formula

C39H69ClO4

Molecular Weight

637.4 g/mol

IUPAC Name

[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18-

InChI Key

FQTJLFSCVMFYLT-LTEAFHAISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)CCl

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.